4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL
Overview
Description
The compound “4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL” is a brominated organic compound. Brominated compounds are often used in medicinal chemistry due to their unique reactivity and biological activity .
Synthesis Analysis
While specific synthesis methods for “4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL” were not found, there are general methods for synthesizing brominated compounds and tetrahydropyrans .
Chemical Reactions Analysis
The chemical reactions involving “4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL” are not available in the literature .
Physical And Chemical Properties Analysis
Physical and chemical properties such as molecular weight, purity, and physical form can be determined using various analytical techniques .
Scientific Research Applications
Biomedical Applications
The compound 4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL, similar to its derivative mentioned in a study by Ryzhkova et al. (2020), holds promise in biomedical applications. The study focused on the synthesis of a related compound with potential use in regulating inflammatory diseases as indicated by docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).
Organic Synthesis Research
In organic chemistry, derivatives of 4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL are used to study multicomponent reactions. Dintzner et al. (2012) described an undergraduate research project exploring the synthesis of a related compound via an environmentally friendly reaction, demonstrating its utility in educational and research settings (Dintzner, Maresh, Kinzie, Arena, & Speltz, 2012).
Kinetic and Mechanistic Studies
Álvarez-Aular et al. (2018) conducted experimental and theoretical studies on the pyrolysis of compounds including derivatives of 4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL. Their research provides insights into the kinetics and mechanism of these reactions, which are crucial for understanding the behavior of these compounds under thermal conditions (Álvarez-Aular, Cartaya, Maldonado, Monascal, Coll, & Chuchani, 2018).
Photochemical Research
Mori and Maeda (1991) explored the photochemical reactions of derivatives of 4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL, revealing their behavior under light irradiation. This research contributes to the understanding of photochemical properties of these compounds, which is important in fields like materials science and photochemistry (Mori & Maeda, 1991).
Safety And Hazards
properties
IUPAC Name |
4-(3-bromophenyl)oxan-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c12-10-3-1-2-9(8-10)11(13)4-6-14-7-5-11/h1-3,8,13H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAGDFOCHJHXHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=CC=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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